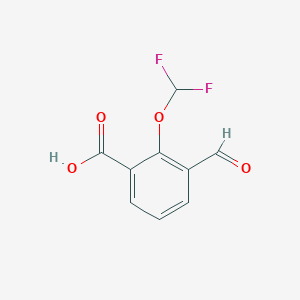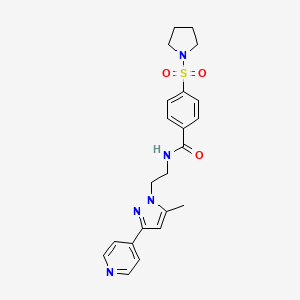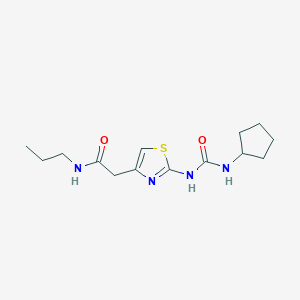![molecular formula C26H19F3N4O2 B2985101 2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 931929-53-2](/img/structure/B2985101.png)
2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide” is also known as Vericiguat (BAY 1021189). It is an orally available soluble guanylate cyclase (sGC) stimulator that has entered phase-three trials for the once-daily treatment of chronic heart failure .
Synthesis Analysis
The synthesis of Vericiguat involves key steps such as the construction of the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C by condensation of the 5-amino-1H-pyrazole-3-carboxylate A with the aldehyde B and the construction of the pyrimidine-4,5,6-triamine derivative H through reaction of [(E)-phenyldiazenyl]malononitrile (G) with amidine F .Molecular Structure Analysis
The molecular structure of Vericiguat is complex, with multiple ring structures and fluorobenzyl groups. The compound contains a pyrazolo[4,3-c]quinolin-2-yl group and a 4-fluorobenzyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Vericiguat include condensation and ring formation reactions. The [(E)-phenyldiazenyl]malononitrile (G) was generated in situ by reaction of phenyldiazonium chloride with malononitrile .Scientific Research Applications
Structural and Functional Insights
The molecule belongs to a class that includes various heterocyclic compounds, notably those featuring pyrazolo[3,4-c]quinoline moieties. These compounds are often explored for their biological activities, including antimicrobial, antitubercular, and anticancer properties.
Antitubercular Activity
Research on similar structural analogs, such as hexahydro-2H-pyrano[3,2-c]quinoline derivatives, has demonstrated promising antitubercular activity against Mycobacterium tuberculosis H37Rv strains. This suggests potential for the discussed compound in tuberculosis treatment research, emphasizing the importance of structural optimization for enhanced activity (Kantevari et al., 2011).
Anticancer Applications
Derivatives with quinoline and chitosan compositions have been synthesized as anticancer prodrugs, showcasing pH-sensitive drug release properties. This indicates the compound's possible application in designing targeted anticancer therapies with controlled release mechanisms, particularly for oral cancer chemotherapy (Tian et al., 2018).
Antimicrobial and Antifungal Activities
Compounds bearing the pyrazolo[3,4-c]quinoline scaffold have been investigated for their antimicrobial and antifungal activities. This underscores the potential for the discussed compound to serve as a basis for developing new antimicrobial agents, particularly those targeting resistant strains of bacteria and fungi (Yurttaş et al., 2020).
Molecular Target Identification for Tuberculosis
The identification of molecular targets for compounds within this class has been crucial for tuberculosis drug development. Studies have identified the cytochrome bc1 complex as a target, offering a pathway for overcoming multidrug-resistant tuberculosis (Subtil et al., 2017).
Mechanism of Action
Future Directions
Vericiguat has entered phase-three trials for the once-daily treatment of chronic heart failure, indicating that it is at an advanced stage of development . Future research will likely focus on evaluating its efficacy and safety in larger patient populations, as well as exploring its potential uses in treating other conditions.
properties
IUPAC Name |
2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O2/c27-18-7-5-16(6-8-18)12-30-24(34)15-33-26(35)21-14-32(13-17-3-1-2-4-22(17)29)23-10-9-19(28)11-20(23)25(21)31-33/h1-11,14H,12-13,15H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUMQQOGHSESNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)C5=C2C=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)
![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide](/img/structure/B2985027.png)

![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)
![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)
methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)